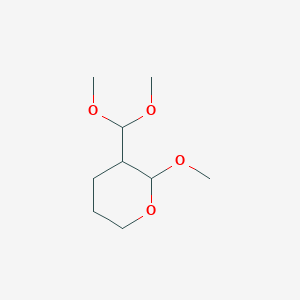
Undec-10-ynoyl chloride
描述
Undec-10-ynoyl chloride is an organic compound with the molecular formula C₁₁H₁₇ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is particularly notable for its use in organic synthesis, where it serves as a versatile intermediate in the preparation of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions: Undec-10-ynoyl chloride can be synthesized through the reaction of undec-10-ynoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the undec-10-ynoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the formation of this compound, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient cooling and gas scrubbing systems to manage the by-products. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: Undec-10-ynoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form undec-10-ynoic acid and hydrochloric acid.
Addition Reactions: The triple bond in this compound can participate in addition reactions with various reagents, such as hydrogen (hydrogenation) or halogens (halogenation).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃) or primary amines (RNH₂) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Addition Reactions: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation, while halogenation requires the presence of halogen molecules like bromine (Br₂).
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Undec-10-ynoic Acid: Formed through hydrolysis.
Dihalo Compounds: Formed through halogenation of the triple bond.
科学研究应用
Undec-10-ynoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential in developing new therapeutic agents, particularly in the field of cancer research.
作用机制
The mechanism of action of undec-10-ynoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is exploited in various chemical transformations, where this compound serves as a key intermediate.
Molecular Targets and Pathways: In biological systems, this compound can modify proteins and enzymes by acylating amino acid residues, thereby altering their function and activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
相似化合物的比较
Undec-10-ynoyl chloride can be compared with other acyl chlorides, such as:
Undec-10-enoyl chloride: Similar in structure but contains a double bond instead of a triple bond.
Undec-10-ynoic acid: The parent acid of this compound, lacking the chlorine atom.
Dec-9-ynoyl chloride: A related compound with a shorter carbon chain.
Uniqueness: The presence of the triple bond in this compound imparts unique reactivity compared to its analogs with double bonds or saturated chains. This makes it particularly valuable in synthetic chemistry for introducing alkyne functionality into molecules.
属性
IUPAC Name |
undec-10-ynoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNIPKFDFGOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B8038760.png)



![4'-FLUORO-[1,1'-BIPHENYL]-4-CARBONYL CHLORIDE](/img/structure/B8038777.png)

![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)

